molecular formula C13H11NO3 B3240598 Methyl 3-hydroxy-6-phenylpicolinate CAS No. 144233-92-1

Methyl 3-hydroxy-6-phenylpicolinate

Cat. No.: B3240598
CAS No.: 144233-92-1
M. Wt: 229.23 g/mol
InChI Key: FIPAMCNGHYFYBT-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-6-phenylpicolinate is an organic compound with the molecular formula C13H11NO3 and a molecular weight of 229.23 g/mol It is a derivative of picolinic acid, characterized by the presence of a hydroxyl group at the 3-position and a phenyl group at the 6-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-hydroxy-6-phenylpicolinate typically involves the esterification of 3-hydroxy-6-phenylpicolinic acid. One common method is the reaction of 3-hydroxy-6-phenylpicolinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction proceeds as follows:

3-hydroxy-6-phenylpicolinic acid+methanolH2SO4Methyl 3-hydroxy-6-phenylpicolinate+water\text{3-hydroxy-6-phenylpicolinic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 3-hydroxy-6-phenylpicolinic acid+methanolH2​SO4​​Methyl 3-hydroxy-6-phenylpicolinate+water

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-hydroxy-6-phenylpicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-6-phenylpicolinate involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The phenyl group may enhance its binding affinity to certain receptors or enzymes, contributing to its biological activity .

Comparison with Similar Compounds

  • Methyl 3-hydroxy-2-phenylpicolinate
  • Methyl 3-hydroxy-4-phenylpicolinate
  • Methyl 3-hydroxy-5-phenylpicolinate

Comparison: Methyl 3-hydroxy-6-phenylpicolinate is unique due to the position of the phenyl group at the 6-position, which can significantly influence its chemical reactivity and biological activity compared to its isomers. The specific placement of functional groups affects the compound’s overall properties, making it distinct in its applications and interactions .

Properties

IUPAC Name

methyl 3-hydroxy-6-phenylpyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-13(16)12-11(15)8-7-10(14-12)9-5-3-2-4-6-9/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPAMCNGHYFYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1.9 g of methyl 3-benzyloxy-6-phenylpicolinate was reduced with 10% palladium carbon/methanol, and the resultant product was purified by column chromatography to obtain an aimed compound.
Name
methyl 3-benzyloxy-6-phenylpicolinate
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
palladium carbon methanol
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
Name
COC(=O)c1nc(-c2ccccc2)ccc1OCc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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